![molecular formula C8H11NO4S B2803978 Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate CAS No. 2445791-39-7](/img/structure/B2803978.png)
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate
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Overview
Description
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is a chemical compound with the CAS Number: 2445791-39-7 . It has a molecular weight of 217.25 . The IUPAC name for this compound is ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is 1S/C8H11NO4S/c1-2-13-7(11)3-5-8(12)9-6(10)4-14-5/h5H,2-4H2,1H3,(H,9,10,12) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is a powder that is stored at room temperature . It has a molecular weight of 217.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Memory Enhancement
A study by Li Ming-zhu synthesized derivatives of Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate, which showed effects on memory enhancement in mice. The compound was prepared through a series of reactions and tested for its memory-improving abilities using a swimming maze test, demonstrating positive outcomes (Li Ming-zhu, 2010).
Anticancer Properties
Y. Riadi et al. described the synthesis and characterization of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines. This study highlights the compound's potential as an effective anti-cancer agent due to its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Y. Riadi et al., 2021).
Green Chemistry in Polymer Synthesis
Maarten Vergaelen and colleagues reported on the polymerization of 2-ethyl-2-oxazoline (EtOx) in ethyl acetate, showcasing a move towards greener solvents in polymer synthesis. This research emphasizes ethyl acetate's role as a safer and environmentally friendly alternative for pharmaceutical applications (Maarten Vergaelen et al., 2020).
Synthesis and Cytotoxicity
Fatma M. Saleh and team synthesized novel dihydroisoquinoline derivatives and evaluated their cytotoxicity against various cancer cell lines. The study contributes to the development of new anticancer drugs through the exploration of these compounds' biological activities (Fatma M. Saleh et al., 2020).
Anti-inflammatory and Antioxidative Properties
Research by Fasina Makkar and K. Chakraborty on a previously undescribed antioxidative azocinyl morpholinone alkaloid from red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory and antioxidative activities. This compound showed greater cyclooxygenase-2 (COX-2) inhibitory activity and potent 1,1-diphenyl-2-picryl-hydrazil free radical scavenging activities compared to standard drugs and commercially available antioxidants (Fasina Makkar, K. Chakraborty, 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-7(11)3-5-8(12)9-6(10)4-14-5/h5H,2-4H2,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZFJTUFCJZQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC(=O)CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dioxothiomorpholin-2-yl)acetate |
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